![molecular formula C22H18ClN5O B1139312 Bet-bay 002 CAS No. 1588521-78-1](/img/structure/B1139312.png)
Bet-bay 002
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bet-bay 002 is a potent BET inhibitor . It shows efficacy in a multiple myeloma model . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of Bet-bay 002 is 403.86 . Its molecular formula is C22H18ClN5O . The chemical structure can be represented by the SMILES string: CC1=NN=C(C[C@H]2C3=NN=C©N3C4=CC=CC=C4C(C5=CC=C(Cl)C=C5)=C2)O1 .
Chemical Reactions Analysis
While specific chemical reactions involving Bet-bay 002 are not mentioned in the sources, it’s known that Bet-bay 002 is a potent BET inhibitor . BET inhibitors typically work by binding to bromodomains in BET proteins, preventing them from interacting with acetylated histones and thereby altering gene expression .
Physical And Chemical Properties Analysis
Bet-bay 002 is a solid, white to off-white compound . It has a molecular weight of 403.86 and a molecular formula of C22H18ClN5O . It is soluble in DMSO .
Scientific Research Applications
Preclinical Lymphoma Treatment : BAY 1238097, a novel BET inhibitor, showed anti-proliferative activity in various lymphoma-derived cell lines and demonstrated promising anti-lymphoma activity in both in vitro and in vivo settings. It interferes with biological processes driving lymphoma cells, indicating potential use in combination therapies targeting EZH2, mTOR, and BTK alongside BET bromodomains (Bernasconi et al., 2017).
Efficacy in Melanoma Models : The efficacy of BAY 1238097 was also studied in melanoma models. It showed potent inhibitory activity in several melanoma cell lines, regardless of the BRAF mutation status. The compound's activity relates to its impact on the metabolic activity of the cell lines, indicating a new therapeutic avenue in melanoma treatment (Haendler et al., 2016).
Early Termination in Human Trials Due to Toxicity : A phase I study of BAY 1238097 was terminated early due to unexpected toxicity at doses lower than targeted drug exposure, highlighting the challenges in translating preclinical success to human trials (Postel-Vinay et al., 2019).
Hematological Tumor Models : BAY 1238097 displayed strong efficacy in hematological tumor models, particularly in acute myeloid leukemia and multiple myeloma. It acts as a potent inhibitor of BET binding to histones and down-regulates c-Myc levels, suggesting its utility in treating various hematological malignancies (Lejeune et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
While Bet-bay 002 shows promise as a BET inhibitor, especially in the context of multiple myeloma, more research is needed to fully understand its potential. Future directions may include further preclinical studies, potential clinical trials, and exploration of its use in combination with other therapeutic agents .
properties
IUPAC Name |
2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIAWHWIUZNSD-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bet-bay 002 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.